N,N-diethyl-2,5-dimethylaniline
Description
N,N-Diethyl-2,5-dimethylaniline is an aromatic amine with a benzene ring substituted by two methyl groups at the 2- and 5-positions and a diethylamino group (-N(CH₂CH₃)₂) at the para position. For instance, compounds like N,N-dimethyl-2,5-dimethylaniline (bluish red dye component) and N,N-diethyl-3,5-dimethylaniline (used in chemical synthesis) highlight the influence of substituent patterns on functionality .
The absence of explicit data on this compound suggests it may be a less-studied derivative, but its structure positions it as a candidate for applications in dyes, polymer chemistry, or analytical chemistry, similar to its analogs.
Properties
CAS No. |
3995-37-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
STOBVFLQDATSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, this compound is produced by the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide. The process involves the use of a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-diethyl-2,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of metabolic pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N,N-diethyl-2,5-dimethylaniline with structurally related aromatic amines:
Key Observations:
- Positional Isomerism : Methyl groups at 2,5-positions (vs. 3,5-) alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
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